molecular formula C4H10N2O B1278367 3-Aminobutanamide CAS No. 5959-32-0

3-Aminobutanamide

Cat. No. B1278367
CAS RN: 5959-32-0
M. Wt: 102.14 g/mol
InChI Key: OTVXVVYHNZUDSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Aminobutanamide, also known as GABAMIDE, is a derivative of the amino acid glutamine and is enriched with deuterium in its synthesized form. It is a polyfunctional compound that can be used for the synthesis of complex molecules, including heterocyclic compounds with potential antimicrobial properties . As a building block in medicinal chemistry, it provides a unique three-dimensional structure with a high degree of functionality, making it invaluable for the synthesis of peptidomimetic drugs and as an integral component in hit-to-lead and lead optimization campaigns .

Synthesis Analysis

The synthesis of 3-Aminobutanamide involves the reduction of 6-carboxy-3(2H)-pyridazinone with deuterium gas to yield racemic glutamine, which is then converted to L-Glutamine and subsequently to 4-Aminobutanamide-2,3,4-2H3 . Another method utilizes γ-aminobutyric acid as a starting material, which undergoes acylation and treatment with ammonia solution to produce γ-aminobutanamide. This method has been investigated for its suitability for industrial production due to its simplicity and the potential for higher yields .

Molecular Structure Analysis

The molecular structure of 3-Aminobutanamide consists of an amine group and a carboxyl group attached to a chiral central core, which may include one or two diverse side chains. This structure is significant in medicinal chemistry as it allows for a high degree of functionalization and the creation of molecules with specific three-dimensional orientations .

Chemical Reactions Analysis

3-Aminobutanamide can be used to synthesize heterocyclic compounds, such as oxa(thia)zolidines, which are formed from the reaction of 3-benzylamino-4-hydroxy-N-benzylbutanamide with thionyl chloride in the presence of triethylamine. Additionally, alkylation reactions can lead to the formation of dialkylamino derivatives of 3-Aminobutanamide, which have been studied for their antimicrobial properties .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 3-Aminobutanamide are not detailed in the provided papers, its role as a polyfunctional derivative of γ-hydroxybutyric acid suggests that it may possess properties conducive to lactonization within the organism, leading to biological effects. The presence of deuterium within the molecule also indicates altered physical properties, such as a higher molecular weight and potentially different reaction kinetics compared to non-deuterated forms .

Scientific Research Applications

Synthesis and Pharmaceutical Intermediates

3-Aminobutanamide is significant in the field of chemical synthesis and as a pharmaceutical intermediate. Huang Jin-cheng (2011) highlighted its role in the synthesis of γ-aminobutanamide, a key component in various synthetic reagents and pharmaceutical intermediates. The study presented an efficient method for synthesizing γ-aminobutanamide from γ-aminobutyric acid, suitable for industrial production (Huang Jin-cheng, 2011).

Biological Evaluation and Structure-Activity Relationship

Kowalczyk et al. (2014) synthesized and evaluated several 4-aminobutanamide derivatives for their ability to inhibit GABA transport proteins. They found that compounds 15b and 15c demonstrated significant activity against seizures in in vivo studies (Kowalczyk et al., 2014).

Biocatalytic Production

Xiao‐Ling Tang et al. (2018) explored the biocatalytic production of (S)-2-aminobutanamide using a novel d-aminopeptidase from Brucella sp. This enzyme showed high activity and enantioselectivity, making it promising for industrial production (Xiao‐Ling Tang et al., 2018).

Antimicrobial Properties

Research by M. A. Tlekhusezh et al. (1999) on 3-amino-4-hydroxybutanamides revealed their potential in synthesizing heterocyclic compounds with antimicrobial properties. The study focused on the synthesis and analysis of these compounds for their antimicrobial activity (M. A. Tlekhusezh et al., 1999).

Chiral HPLC Method Development

T. Jhansi et al. (2019) developed a reverse phase chiral HPLC method for enantiomeric excess determination of 2-aminobutanamide. This method proved to be precise, accurate, and robust, demonstrating the compound's importance in analytical chemistry (T. Jhansi et al., 2019).

Future Directions

While specific future directions for 3-Aminobutanamide are not mentioned in the search results, the field of amines and related compounds is a growing area of research with potential applications in various fields such as pharmaceuticals, bioactive compounds, and natural products .

properties

IUPAC Name

3-aminobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O/c1-3(5)2-4(6)7/h3H,2,5H2,1H3,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTVXVVYHNZUDSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20448667
Record name 3-aminobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20448667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminobutanamide

CAS RN

5959-32-0
Record name 3-Aminobutanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5959-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-aminobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20448667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Aminobutanamide
Reactant of Route 2
Reactant of Route 2
3-Aminobutanamide
Reactant of Route 3
3-Aminobutanamide
Reactant of Route 4
Reactant of Route 4
3-Aminobutanamide
Reactant of Route 5
Reactant of Route 5
3-Aminobutanamide
Reactant of Route 6
3-Aminobutanamide

Citations

For This Compound
7
Citations
W Damm, WF van Gunsteren - Journal of Computational …, 2000 - Wiley Online Library
… The conformational energetics of N-formyl-3-aminobutanamide in vacuo are obtained using ab initio and density functional quantum-mechanical calculations at the HF/6-31G*, B3LYP/6…
Number of citations: 30 onlinelibrary.wiley.com
T Heck, D Seebach, S Osswald, MKJ Ter Wiel… - …, 2009 - Wiley Online Library
… General procedure for the kinetic resolution of rac-1 a–d: The reaction mixtures contained 20 mM 3-aminobutanamide (rac-1 a), 3-aminohexanamide (rac-1 b), 3-amino-3-…
RJ DeVita - Expert opinion on investigational drugs, 1997 - Taylor & Francis
… molecule mimetic of GHRP-6 identified was L-692,429 (Merck, 1; Figure 1), an aminobenzolactam compound containing two key pharmacophores: the 3-methyl-3-aminobutanamide …
Number of citations: 6 www.tandfonline.com
A Anishkin, JM Vanegas, DM Rogers… - Journal of molecular …, 2015 - Elsevier
… Here, preliminary experimental results show that the substrate analogs homoglutamine and 3-aminobutanamide, in which the substrate α-carboxyl is too distant from the amide carbon …
Number of citations: 32 www.sciencedirect.com
平井翔 - 2017 - kochi-tech.ac.jp
… To a solution of 3-aminobutanamide 1 (0.5 mmol) in benzene (1.0 mL), p-toluenesulfonic acid (0.25 mmol) was added, and the resultant mixture was heated at 60 C for 1 d. After …
Number of citations: 2 www.kochi-tech.ac.jp
S Hirai - 2017 - kutarr.kochi-tech.ac.jp
… To a solution of 3-aminobutanamide 1 (0.5 mmol) in benzene (1.0 mL), p-toluenesulfonic acid (0.25 mmol) was added, and the resultant mixture was heated at 60 C for 1 d. After …
Number of citations: 0 kutarr.kochi-tech.ac.jp
G Wilson Jr - 1958 - search.proquest.com
… to ethyl 4,4,4-trifluoro2-butenoate gave the p-bromo ester while reaction of ammonia with either the unsaturated ester or the p-bromo ester led to 4,4>4-trifluoro-3-aminobutanamide. …
Number of citations: 2 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.